molecular formula C11H16O3 B14301079 Ethyl 1-methyl-7-oxocyclohept-2-ene-1-carboxylate CAS No. 120985-23-1

Ethyl 1-methyl-7-oxocyclohept-2-ene-1-carboxylate

Cat. No.: B14301079
CAS No.: 120985-23-1
M. Wt: 196.24 g/mol
InChI Key: XLDWEMPXXCOANL-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-7-oxocyclohept-2-ene-1-carboxylate is an organic compound with a unique structure that includes a seven-membered ring with a ketone and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-methyl-7-oxocyclohept-2-ene-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with a suitable diene in the presence of a catalyst to form the desired cycloheptene ring structure. The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under reflux conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-7-oxocyclohept-2-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 1-methyl-7-oxocyclohept-2-ene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters and ketones.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism by which ethyl 1-methyl-7-oxocyclohept-2-ene-1-carboxylate exerts its effects involves interactions with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-methylcyclohex-2-ene-1-carboxylate: Similar structure but with a six-membered ring.

    Methyl 1-methyl-7-oxocyclohept-2-ene-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.

Uniqueness

This compound is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to six-membered ring analogs. This uniqueness can influence its reactivity and interactions in various applications.

Properties

CAS No.

120985-23-1

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

ethyl 1-methyl-7-oxocyclohept-2-ene-1-carboxylate

InChI

InChI=1S/C11H16O3/c1-3-14-10(13)11(2)8-6-4-5-7-9(11)12/h6,8H,3-5,7H2,1-2H3

InChI Key

XLDWEMPXXCOANL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(C=CCCCC1=O)C

Origin of Product

United States

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